(-)-Neoisodihydrocarveol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53796-80-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
KRCZYMFUWVJCLI-UTLUCORTSA-N |
SMILES |
CC1CCC(CC1O)C(=C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C[C@@H]1O)C(=C)C |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C |
Other CAS No. |
53796-80-8 |
Origin of Product |
United States |
Natural Occurrence and Phytogeographical Distribution of Neoisodihydrocarveol
Factors Influencing Natural Accumulation and Chemotypes
The concentration and even the presence of (-)-Neoisodihydrocarveol are subject to a range of influencing factors, which gives rise to distinct chemical profiles, or chemotypes, within a single plant species.
Genetic and Genotypic Variation: Genetic makeup is a primary determinant of a plant's essential oil composition. Studies on Mentha longifolia and Thymus vulgaris have shown that different accessions or genotypes cultivated under the same conditions can produce vastly different essential oil profiles. nih.govnih.gov The existence of a M. longifolia accession (CMEN 703) that accumulates up to 58% neoisodihydrocarveol is a clear example of strict genetic control over the biosynthetic pathways leading to this compound. nih.gov Similarly, research on Tanacetum vulgare has identified numerous chemotypes, such as those dominated by thujone, camphor, or chrysanthenyl acetate, indicating a strong genetic basis for their chemical diversity. researchgate.netnih.govnih.gov
Environmental and Geographical Factors: The environment in which a plant grows plays a crucial role in modulating its secondary metabolism. nih.govresearchgate.net Factors such as climate, soil composition, altitude, and seasonal changes can significantly alter the quantitative and qualitative makeup of essential oils. nih.govhorizonepublishing.com For example, the chemical composition of M. longifolia essential oil is known to vary significantly between plants grown in different countries like Serbia, Iran, and Tunisia, leading to distinct geographical chemotypes. mdpi.comhorizonepublishing.com In Zataria multiflora, environmental and edaphic factors like temperature, rainfall, and soil mineral content were found to correlate with the essential oil content and the distribution of its carvacrol, thymol, and linalool (B1675412) chemotypes. nih.gov While not always directly measured for this compound, these findings demonstrate that its accumulation is intrinsically linked to the plant's response to its specific habitat, which influences the dominant biosynthetic pathways.
Influence of Geographical Origin and Climatic Conditions
The geographical origin and prevailing climatic conditions of a plant have a significant impact on the chemical composition of its essential oil, including the concentration of this compound. nih.govnih.gov Studies have shown that variations in temperature, precipitation, and insolation can lead to different levels of this compound in plants of the same species grown in different locations. nih.govmdpi.com
For instance, research on various members of the Apiaceae family has shown that while there may not be a statistical difference in plant responses to weather variables among family members, the geographic location has a significant impact. mdpi.com Temperature, precipitation, and insolation have been identified as key factors influencing plant responses. mdpi.com In some cases, higher temperatures and increased precipitation and insolation have been linked to variations in the levels of specific monoterpenoids. mdpi.com Conversely, extreme temperatures can negatively affect plant growth and development, potentially altering the production of secondary metabolites like this compound. nih.govresearchgate.net For example, high temperatures can disrupt cellular processes and lead to a decrease in the concentration of certain phytochemicals. mdpi.com
The chemical composition of essential oils from Mentha species, where this compound is often found, is known to vary significantly based on the geographical origin. frontiersin.orgresearchgate.net This variability is attributed to the different environmental and genetic factors present in each location. frontiersin.orgresearchgate.net
Table 1: Influence of Geographical Origin on this compound Presence
| Plant Species | Geographical Origin | Presence of this compound | Reference |
| Mentha longifolia | Serbia (Zlatar, Gradina) | Present (7.87%) | researchgate.netbg.ac.rs |
| Mentha longifolia | Tunisia (Gabes) | Not a major component | researchgate.net |
| Mentha longifolia | Iran | Not a major component | researchgate.net |
| Rosmarinus officinalis | Iran | Present (7.46%) | cabidigitallibrary.org |
| Tanacetum vulgare | Poland | Present (up to 1.36%) | cabidigitallibrary.org |
Impact of Cultivation Techniques and Harvesting Time
Agricultural practices play a crucial role in determining the chemical profile of cultivated plants. ramsar.org Techniques such as soil management, irrigation, and the use of fertilizers can influence the biosynthesis of secondary metabolites. mdpi.com Soilless cultivation systems, for example, offer a controlled environment that can be optimized for the production of specific compounds. uni-hannover.denih.gov
Harvesting time is another critical factor that can significantly affect the yield and composition of essential oils. nih.govscielo.org.co The concentration of volatile compounds like this compound can fluctuate throughout the day and across different stages of plant maturity. researchgate.netnih.gov For example, a study on Mentha spicata revealed that harvesting at different times of the day (9 a.m., 1 p.m., and 5 p.m.) resulted in variations in the chemical composition of its essential oil. nih.gov The highest menthol (B31143) content was observed in the morning harvest, suggesting that light exposure can alter the concentration of certain monoterpenoids. nih.gov Similarly, the duration of hydrodistillation can also impact the final composition of the extracted essential oil. nih.gov
Varietal and Ecotype-Dependent Composition
Within a single plant species, different varieties and ecotypes can exhibit distinct chemical profiles. An ecotype is a population that is adapted to a specific local environment, while a variety is a cultivated plant with desirable characteristics. reddit.comosdr.spaceualberta.ca These genetic variations can lead to significant differences in the production of secondary metabolites, including this compound.
Research on Mentha longifolia has revealed remarkable chemotypic diversity among different accessions. nih.gov One accession was found to contain high quantities of isodihydrocarveol and neoisodihydrocarveol (14% and 58%, respectively), highlighting the strong influence of genetic factors on essential oil composition. nih.gov Similarly, studies on Tanacetum vulgare (tansy) have shown significant variation in the chemical composition of its essential oil among plants from different natural habitats, which can be considered different ecotypes. cabidigitallibrary.org
Table 2: Varietal and Ecotype Differences in this compound Content
| Plant Species | Variety/Ecotype/Accession | This compound Content (%) | Reference |
| Mentha longifolia | CMEN 703 | 58 | nih.gov |
| Mentha longifolia | Serbian Ecotype | 7.87 | researchgate.netbg.ac.rs |
| Tanacetum vulgare | From reclaimed area (R) | 1.36 | cabidigitallibrary.org |
| Tanacetum vulgare | From ruderal site (W) | 0.43 | cabidigitallibrary.org |
Localization within Plant Tissues (e.g., Peel Fraction in Potato)
The distribution of this compound is not uniform throughout the plant; it can be localized in specific tissues. In potato tubers (Solanum tuberosum), for example, S-carvone is converted into neoisodihydrocarveol. researchgate.net Studies have shown that approximately 90% of the S-carvone found in intact tubers is located in or on the peel. researchgate.netwur.nl This suggests that the bioconversion to neoisodihydrocarveol primarily occurs in the outer layers of the tuber. wur.nl The peel of the potato is a rich source of various bioactive compounds, including phenolic compounds and glycoalkaloids. mdpi.comscielo.org.co
Biosynthesis and Enzymatic Pathways Leading to Neoisodihydrocarveol
General Monoterpene Biosynthesis Principles
Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units. Their biosynthesis is a classic example of secondary metabolism in plants, originating from primary metabolic pathways that produce the necessary five-carbon (C5) building blocks.
In plants, the synthesis of terpene precursors occurs via two independent pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. biorxiv.orgnih.gov While the MEP pathway is traditionally viewed as the primary source for monoterpene (C10) precursors in plant plastids, the MVA pathway, located in the cytoplasm, is chiefly responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). biorxiv.orgresearchgate.net
However, growing evidence points to a metabolic crosstalk between these two pathways. nih.govsemanticscholar.org This interaction means that the MVA pathway can contribute precursors to the pool used for monoterpene synthesis, challenging the classical, strictly compartmentalized view. researchgate.netsemanticscholar.org The MVA pathway begins with acetyl-CoA and proceeds through a series of reactions to produce mevalonate, which is then phosphorylated and decarboxylated to yield the fundamental isoprene unit. taylorandfrancis.com
Both the MVA and MEP pathways culminate in the production of two universal five-carbon (C5) isoprenoid building blocks: Isopentenyl pyrophosphate (IPP) and its isomer, Dimethylallyl pyrophosphate (DMAPP). biorxiv.orgnih.govnih.gov These two molecules are the fundamental precursors for all terpenes. taylorandfrancis.comnih.gov
The biosynthesis of monoterpenes begins with the condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by the enzyme geranyl diphosphate (B83284) synthase (GDPS) and results in the formation of geranyl diphosphate (GPP), a ten-carbon (C10) acyclic intermediate. nih.gov GPP is the direct precursor to all monoterpenes. nih.govijbbku.com
| Precursor Molecule | Abbreviation | Carbon Atoms | Biosynthetic Pathway(s) |
| Isopentenyl pyrophosphate | IPP | 5 | MVA and MEP |
| Dimethylallyl pyrophosphate | DMAPP | 5 | MVA and MEP |
| Geranyl diphosphate | GPP | 10 | Condensation of IPP and DMAPP |
Specific Biosynthetic Routes to (-)-Neoisodihydrocarveol
The specific pathway to this compound is a branch of the larger network of monoterpene metabolism. It begins with the cyclization of GPP into limonene (B3431351), which is then enzymatically converted through a series of intermediates, including carvone (B1668592) and dihydrocarvone (B1202640).
The biosynthesis of the carvone enantiomers, which are key precursors in this pathway, is directly linked to limonene. The acyclic precursor, geranyl diphosphate (GPP), is cyclized by a monoterpene synthase enzyme, known as limonene synthase, to form limonene. ijbbku.comnih.govsemanticscholar.org For example, in caraway (Carum carvi), GPP is converted almost exclusively to (+)-limonene. nih.gov This cyclization is the first committed step in the biosynthesis of carvone and its derivatives. researchgate.net Limonene can then be stored or undergo further enzymatic modifications. nih.govresearchgate.net
Limonene serves as the substrate for the next enzymatic step, a hydroxylation reaction catalyzed by a cytochrome P450-dependent hydroxylase. nih.govresearchgate.net This reaction converts limonene into carveol (B46549). For instance, (+)-limonene is hydroxylated to produce (+)-trans-carveol. nih.gov Subsequently, the carveol is oxidized by a dehydrogenase enzyme to yield the corresponding carvone enantiomer. nih.govresearchgate.net
Once formed, carvone enantiomers are subject to further metabolism. In vivo studies show that both (+)-carvone and (-)-carvone (B1668593) are metabolized through various reductive pathways. wikipedia.org The biotransformation of (R)-carvone by certain microorganisms has been shown to produce several reduced products, including (1R,2S,4S)-neoisodihydrocarveol. researchgate.net
A critical step in the metabolic fate of carvone is its reduction to dihydrocarvone. wikipedia.orgbionity.com This reaction involves the reduction of the carbon-carbon double bond in the cyclohexenone ring. wikipedia.org Dihydrocarvone is a significant intermediate that is subsequently reduced further to form various dihydrocarveols. mdpi.com
The biotransformation pathway proceeds from carvone to dihydrocarvone, which is then converted to neodihydrocarveol. researchgate.net Specifically, the metabolism of (R)-(-)-carvone can lead to (+)-trans-dihydrocarvone, which is then converted to (+)-neodihydrocarveol. researchgate.net Further metabolism of these intermediates ultimately leads to the formation of compounds like this compound. The conversion of (R)-carvone by the fungus Astasia longa results in the formation of (1R,2S,4S)-neoisodihydrocarveol, highlighting the role of specific enzymes in producing these stereoisomers. researchgate.net
| Precursor/Intermediate | Enzyme Class/Reaction Type | Product |
| Geranyl diphosphate (GPP) | Limonene Synthase (Cyclase) | Limonene |
| Limonene | Cytochrome P450 Hydroxylase | Carveol |
| Carveol | Dehydrogenase | Carvone |
| Carvone | Reductase | Dihydrocarvone |
| Dihydrocarvone | Reductase | Dihydrocarveols (including Neoisodihydrocarveol) |
Enzymatic Systems and Mechanisms of Biotransformation
The biotransformation leading to this compound is a multi-step process governed by specific enzymatic activities. The conversion of precursors like carvone and dihydrocarvone involves key reduction steps that are highly dependent on the biocatalyst employed.
Role of Dehydrogenases and Reductases
Dehydrogenases and reductases are the principal enzyme classes responsible for the synthesis of this compound. These enzymes catalyze the reduction of carbonyl groups and carbon-carbon double bonds in precursor molecules. Specifically, the reduction of dihydrocarvone to dihydrocarveol (B1210190) is a critical step. This transformation is carried out by alcohol dehydrogenases (ADHs) or other carbonyl reductases, which transfer a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. Additionally, ene-reductases, often belonging to the Old Yellow Enzyme (OYE) family, are responsible for the stereoselective reduction of the α,β-unsaturated double bond in molecules like carvone to produce dihydrocarvone isomers.
Stereoselectivity of Enzymatic Reduction (e.g., Against Prelog's Rule)
A hallmark of the enzymatic production of this compound is the high degree of stereoselectivity exhibited by the involved reductases. This selectivity dictates the specific spatial arrangement of atoms in the final product. In many enzymatic reductions of ketones, the stereochemical outcome can be predicted by Prelog's rule, which describes the preferential addition of a hydride to one face of the carbonyl group based on the relative size of the substituents. However, a notable aspect of the biosynthesis of certain dihydrocarveol isomers is the occurrence of reductions that proceed against Prelog's rule. For instance, the reduction of (4R)-(-)-carvone can yield an (R)-alcohol, a deviation from the expected outcome based on this rule mdpi.com. This anti-Prelog selectivity is a key factor in producing the specific stereoisomer, this compound.
Specific Enzyme Activities (e.g., Dihydrocarveol Dehydrogenase, EC 1.1.1.296)
A key enzyme implicated in the metabolism of dihydrocarveol isomers is dihydrocarveol dehydrogenase (EC 1.1.1.296). This enzyme, identified in the bacterium Rhodococcus erythropolis DCL14, is an NAD+-dependent oxidoreductase that is part of the carveol and dihydrocarveol degradation pathway. While its primary characterized function is the oxidation of dihydrocarveol to dihydrocarvone, the reversible nature of this reaction means it can also catalyze the reduction of dihydrocarvone. Dihydrocarveol dehydrogenase is notable for its broad substrate acceptance, as it can act on all eight stereoisomers of menth-8-en-2-ol. Its preferred substrates for oxidation include (+)-neoisodihydrocarveol, (+)-isodihydrocarveol, (+)-dihydrocarveol, and (-)-isodihydrocarveol (B1210060) wikipedia.org.
Investigations into Enzyme Mechanism and Substrate Specificity
The mechanism of dehydrogenases and reductases involves the formation of an enzyme-substrate complex where the substrate is precisely oriented within the active site. This orientation facilitates the stereospecific transfer of a hydride from the nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the substrate. The substrate specificity of these enzymes is determined by the three-dimensional structure of their active sites, which creates a specific chemical environment that accommodates certain substrates while excluding others. The interaction between the substrate and amino acid residues within the active site governs the binding affinity and the subsequent catalytic efficiency. While dihydrocarveol dehydrogenase from Rhodococcus erythropolis DCL14 displays broad specificity for dihydrocarveol isomers, other reductases from different microorganisms can exhibit much stricter specificity, leading to the formation of a single or a predominant stereoisomer.
Biocatalyst-Dependent Pathway Diversification
The metabolic fate of carvone and its derivatives is highly dependent on the microorganism employed for the biotransformation, leading to a diverse array of products, including various isomers of dihydrocarveol. This pathway diversification is a direct result of the unique enzymatic machinery present in each organism.
Several microorganisms have been investigated for their ability to transform carvone and its derivatives:
Pseudomonas ovalis : This bacterium has been shown to convert (+)-carvone into (-)-isodihydrocarvone, (-)-isodihydrocarveol, and this compound as major products. This suggests the presence of reductases with specific stereoselectivities.
Absidia glauca : This fungus metabolizes (-)-carvone to produce (+)-trans-dihydrocarvone and (+)-neodihydrocarveol.
Epicoccum sorghinum : This fungus has also been utilized in the biotransformation of carvone, demonstrating the potential of diverse fungal species in producing valuable monoterpenoids researchgate.net.
Streptomyces and Nocardia : Strains of these actinomycetes can convert (-)-carvone into a mixture of products including (+)-dihydrocarvone, (+)-isodihydrocarvone, (+)-neodihydrocarveol, and (+)-neoisodihydrocarveol oup.com.
Penicillium claviforme : Species of Penicillium are known to perform a variety of biotransformations on terpenoids, although the specific products from carvone by P. claviforme require further detailed investigation nih.gov.
Trichoderma cutaneum : While specific data for T. cutaneum is limited, other species of Trichoderma are known to be effective biocatalysts in terpene transformations.
The table below summarizes the biotransformation products of carvone by some of the aforementioned microorganisms.
| Biocatalyst | Substrate | Major Products |
| Pseudomonas ovalis | (+)-Carvone | (-)-Isodihydrocarvone, (-)-Isodihydrocarveol, this compound |
| Absidia glauca | (-)-Carvone | (+)-trans-Dihydrocarvone, (+)-Neodihydrocarveol |
| Streptomyces sp. | (-)-Carvone | (+)-Dihydrocarvone, (+)-Isodihydrocarvone, (+)-Neodihydrocarveol, (+)-Neoisodihydrocarveol |
| Nocardia sp. | (-)-Carvone | (+)-Dihydrocarvone, (+)-Isodihydrocarvone, (+)-Neodihydrocarveol, (+)-Neoisodihydrocarveol |
Genomic and Molecular Genetic Basis of Biosynthesis
The genetic underpinnings of this compound biosynthesis are rooted in the genes encoding the necessary reductases and dehydrogenases. In many fungi and bacteria, the genes responsible for the biosynthesis of secondary metabolites, including terpenoids, are often organized into biosynthetic gene clusters (BGCs). These clusters contain not only the core biosynthetic genes (like terpene synthases in the case of de novo synthesis) but also genes for modifying enzymes (such as dehydrogenases and reductases), transporters, and regulatory proteins.
While the complete genomic and molecular genetic basis for this compound production in the specific microorganisms listed is not fully elucidated, general principles of monoterpene biosynthesis provide a framework for understanding this process. The identification and characterization of monoterpene synthase genes from various plants and fungi have revealed conserved motifs and evolutionary relationships. In fungi, the analysis of genomes has become a powerful tool for predicting the metabolic potential, including the ability to produce specific terpenoids. The identification of terpene-related BGCs in fungal genomes can guide efforts to uncover the specific genes involved in the biotransformation of carvone and its derivatives.
Further research involving transcriptomic analysis of these microorganisms when exposed to carvone or dihydrocarvone could reveal the upregulation of specific reductase and dehydrogenase genes, providing direct evidence for their involvement in the biosynthesis of this compound. Subsequent molecular cloning and functional characterization of these genes would be essential to fully understand the genetic basis of this important biotransformation.
Identification of Candidate Genes
The identification of candidate genes involved in the biosynthesis of this compound has been largely informed by studies on the closely related and economically important monoterpenoid, (-)-menthol, in peppermint (Mentha x piperita) nih.govmdpi.com. Through techniques such as the random sequencing of cDNA libraries from peppermint oil gland secretory cells, several key enzymes in the p-menthane (B155814) monoterpenoid pathway have been identified and characterized nih.govnih.gov. These enzymes are considered strong candidates for the biosynthesis of this compound due to their roles in producing its precursors.
Key candidate genes in the biosynthetic pathway include:
(-)-Limonene (B1674923) Synthase (LS): This enzyme catalyzes the cyclization of geranyl diphosphate to form (-)-limonene, the initial committed step in the biosynthesis of p-menthane monoterpenoids in Mentha nih.gov.
(-)-Limonene-3-hydroxylase (L3H): A cytochrome P450 monooxygenase that catalyzes the regiospecific and stereospecific hydroxylation of (-)-limonene to yield (-)-trans-isopiperitenol (B1216475) mdpi.compnas.org.
(-)-trans-Isopiperitenol Dehydrogenase (iPDH): This dehydrogenase oxidizes (-)-trans-isopiperitenol to the α,β-unsaturated ketone, (-)-isopiperitenone (B1197589) pnas.org.
(-)-Isopiperitenone Reductase (iPR): This enzyme catalyzes the reduction of the endocyclic double bond of (-)-isopiperitenone to produce (+)-cis-isopulegone, a key intermediate in the pathway to menthol (B31143). However, a related reductase activity is postulated to be involved in the formation of dihydrocarveol isomers mdpi.comnih.govnih.gov.
Pulegone Reductase (PR): This reductase acts on (+)-pulegone, a downstream intermediate, to produce (-)-menthone (B42992) and (+)-isomenthone nih.govpnas.orgnih.govuniprot.orgfrontiersin.org. The substrate flexibility of such reductases suggests a similar enzyme could be responsible for the final step in this compound synthesis.
Menthone Reductases: Peppermint possesses at least two distinct menthone reductases, (-)-menthone:(-)-(3R)-menthol reductase (MMR) and (-)-menthone:(+)-(3S)-neomenthol reductase (MNR), which exhibit stereospecificity in the reduction of menthone isomers nih.govnih.govresearchgate.netresearchgate.net. While their primary substrates are menthone and isomenthone, the existence of a family of such reductases points to the likelihood of an as-yet-uncharacterized reductase with activity towards an appropriate precursor of this compound.
A bacterial dihydrocarveol dehydrogenase has been identified in Rhodococcus erythropolis that can act on all eight stereoisomers of dihydrocarveol, with a preference for (+)-neoisodihydrocarveol, (+)-isodihydrocarveol, (+)-dihydrocarveol, and (-)-isodihydrocarveol wikipedia.org. While this enzyme is from a bacterial source, it demonstrates the existence of enzymes capable of interconverting these isomers.
| Candidate Gene | Enzyme | Function in Pathway |
| LS | (-)-Limonene Synthase | Cyclization of geranyl diphosphate to (-)-limonene |
| L3H | (-)-Limonene-3-hydroxylase | Hydroxylation of (-)-limonene to (-)-trans-isopiperitenol |
| iPDH | (-)-trans-Isopiperitenol Dehydrogenase | Oxidation of (-)-trans-isopiperitenol to (-)-isopiperitenone |
| iPR | (-)-Isopiperitenone Reductase | Reduction of (-)-isopiperitenone to (+)-cis-isopulegone |
| PR | (+)-Pulegone Reductase | Reduction of (+)-pulegone to (-)-menthone and (+)-isomenthone |
| MMR/MNR | Menthone Reductases | Stereospecific reduction of menthone isomers to menthol isomers |
Gene Clustering and Organization
Investigations into the genome of Mentha species have begun to shed light on the organization of genes involved in monoterpenoid biosynthesis. A chromosome-level genome assembly of Mentha longifolia has revealed the presence of multiple paralogs of genes putatively involved in the p-menthane monoterpenoid pathway mdpi.com. Importantly, this research has documented several instances of gene clustering for these biosynthetic genes mdpi.com.
Gene clusters for secondary metabolite biosynthesis are relatively common in plants and are thought to facilitate the co-regulation and inheritance of pathway genes. In the context of this compound biosynthesis, the clustering of genes such as those for terpene synthases, cytochrome P450s, and dehydrogenases/reductases would be advantageous. While a specific gene cluster dedicated solely to this compound has not been identified, the observed clustering of monoterpenoid biosynthesis genes in Mentha suggests that the genes responsible for its formation are likely part of a larger metabolic gene cluster.
The genome-wide analysis of the terpene synthase (TPS) gene family in Mentha longifolia identified a total of 63 TPS genes, with the TPS-b subfamily, which is primarily responsible for monoterpenoid biosynthesis, being the largest mdpi.com. The distribution of these genes was found to be uneven across the scaffolds of the M. longifolia genome, with evidence of tandem and fragment duplications contributing to the expansion of the TPS gene family mdpi.com. This genomic architecture provides a rich source of genetic variation for the evolution of novel monoterpenoid biosynthetic capabilities.
Heterologous Expression and Enzyme Assays for Pathway Elucidation
Heterologous expression has been a pivotal technique for the functional characterization of the candidate genes in the this compound biosynthetic pathway. This approach involves the expression of a candidate gene in a host organism that does not natively produce the compounds of interest, such as Escherichia coli or yeast. The recombinant enzyme can then be purified and its activity assayed with putative substrates to confirm its function.
Numerous studies have successfully employed this strategy to elucidate the roles of key enzymes in the Mentha monoterpenoid pathway:
(-)-Isopiperitenone Reductase (iPR) and (+)-Pulegone Reductase (PR): Full-length cDNA clones for both of these reductases were isolated from a peppermint essential oil gland secretory cell cDNA library and functionally expressed in E. coli. In situ assays with the recombinant enzymes confirmed their respective roles in the reduction of (-)-isopiperitenone and (+)-pulegone nih.govresearchgate.net.
Menthone Reductases (MMR and MNR): The cDNAs encoding (-)-menthone:(-)-(3R)-menthol reductase and (-)-menthone:(+)-(3S)-neomenthol reductase were isolated from peppermint oil glands and expressed in E. coli. Subsequent enzyme assays with the purified recombinant proteins and the substrates (-)-menthone and (+)-isomenthone confirmed their stereospecific reductase activities nih.govresearchgate.net.
Pulegone Reductase from Mentha piperita and Nepeta tenuifolia: The genes for (+)-pulegone reductase from M. piperita and (-)-pulegone (B56846) reductase from N. tenuifolia were cloned and expressed in E. coli. The purified recombinant enzymes were then used in in vitro assays to determine their substrate selectivity and stereoselectivity, providing insights into the structural basis for their different product profiles nih.govfrontiersin.org.
The following table summarizes the key findings from heterologous expression and enzyme assays of relevant reductases in the p-menthane monoterpenoid pathway.
| Recombinant Enzyme | Host Organism | Substrate(s) | Product(s) |
| (-)-Isopiperitenone Reductase | E. coli | (-)-Isopiperitenone, NADPH | (+)-cis-Isopulegone |
| (+)-Pulegone Reductase | E. coli | (+)-Pulegone, NADPH | (-)-Menthone, (+)-Isomenthone |
| (-)-Menthone:(-)-(3R)-Menthol Reductase | E. coli | (-)-Menthone, (+)-Isomenthone, NADPH | (-)-(3R)-Menthol, (+)-(3R)-Neoisomenthol |
| (-)-Menthone:(+)-(3S)-Neomenthol Reductase | E. coli | (-)-Menthone, (+)-Isomenthone, NADPH | (+)-(3S)-Neomenthol, (+)-(3S)-Isomenthol |
While these studies have been instrumental in defining the pathway to menthol and its isomers, the specific reductase that catalyzes the formation of this compound from a likely precursor such as isopiperitenone (B1196671) has not yet been definitively identified and characterized through heterologous expression in Mentha. However, the successful application of this methodology for other reductases in the pathway provides a clear roadmap for the future identification and characterization of the enzyme responsible for the final step in this compound biosynthesis.
Stereochemistry and Conformational Analysis of Dihydrocarveol Isomers, Including Neoisodihydrocarveol
Isomeric Forms of Dihydrocarveol (B1210190) and Neoisodihydrocarveol
The spatial arrangement of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane (B81311) ring defines the specific isomeric form. These isomers exhibit distinct physical and chemical properties due to their unique three-dimensional structures.
Stereoisomers can be classified as either enantiomers or diastereomers. Enantiomers are pairs of isomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. tru.cayoutube.com
In the context of the dihydrocarveols:
(-)-Neoisodihydrocarveol and (+)-neoisodihydrocarveol are enantiomers. nih.gov They are mirror images of each other.
The relationship between This compound and the other dihydrocarveol isomers (like dihydrocarveol, isodihydrocarveol, and neodihydrocarveol) is diastereomeric. tru.ca For example, this compound and (-)-dihydrocarveol (B1197605) are diastereomers because they are stereoisomers but not mirror images of each other.
Table 1: Stereochemical Relationships of Dihydrocarveol Isomers to this compound
| Isomer Pair | Stereochemical Relationship |
| This compound & (+)-Neoisodihydrocarveol | Enantiomers |
| This compound & (+)-Dihydrocarveol | Diastereomers |
| This compound & (-)-Dihydrocarveol | Diastereomers |
| This compound & (+)-Isodihydrocarveol | Diastereomers |
| This compound & (-)-Isodihydrocarveol (B1210060) | Diastereomers |
| This compound & (+)-Neodihydrocarveol | Diastereomers |
| This compound & (-)-Neodihydrocarveol | Diastereomers |
The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) notation. The specific configurations for the neoisodihydrocarveol enantiomers are as follows:
This compound has the configuration (1R,2S,4S) when named as a p-menth-8-en-2-ol derivative. nih.gov Its formal IUPAC name is (1S,2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol. nih.gov
(+)-Neoisodihydrocarveol , its enantiomer, has the opposite configuration at all three chiral centers.
Table 2: Configuration of Selected Dihydrocarveol Isomers
| Compound Name | Configuration (p-menth-8-en-2-ol system) | IUPAC Name |
| This compound | (1R,2S,4S) nih.gov | (1S,2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol nih.gov |
| (+)-Dihydrocarveol | (1S,2S,4S) nih.gov | (1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol nih.gov |
Methods for Stereochemical Differentiation
Distinguishing between the various stereoisomers of dihydrocarveol requires sophisticated analytical techniques capable of probing their three-dimensional structures.
Proton NMR spectroscopy is a powerful tool for differentiating constitutional isomers and can also provide crucial information for distinguishing stereoisomers. creative-biostructure.commagritek.com The chemical shift (δ) and spin-spin coupling constants (J) of specific protons are highly sensitive to their local electronic and spatial environment.
For dihydrocarveol isomers, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly informative. The multiplicity and coupling constants of this signal can help determine the relative stereochemistry of the hydroxyl group and adjacent substituents. For instance, a study noted that the signal for the proton geminal to the -OH group appears as a triplet of doublets (J=10.0 and 4.0 Hz) for dihydrocarveol (DHC) and a doublet of triplets (J=11.5 and 4.5 Hz) for neoisodihydrocarveol, reflecting the different dihedral angles to neighboring protons in each isomer. tandfonline.com
While ¹H-NMR provides valuable data, advanced two-dimensional (2D) NMR techniques are often necessary for a complete conformational analysis. researchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in determining the spatial proximity of protons within a molecule. diva-portal.org An NOE is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. By analyzing NOE correlations, the relative orientation of substituents on the cyclohexane ring can be established, allowing for the determination of the molecule's preferred conformation in solution. ipb.ptmdpi.com
Heteronuclear Correlation Spectroscopy: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with those of other nuclei, most commonly ¹³C. These experiments help in the unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical and conformational studies. ipb.pt
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
By analyzing the intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. For chiral molecules, specialized analysis of the diffraction data (known as anomalous dispersion) allows for the unambiguous assignment of the absolute stereochemistry (R or S) at each stereocenter. ed.ac.uked.ac.ukresearchgate.net This method provides irrefutable proof of the molecule's absolute configuration, provided a suitable crystal can be grown. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating (-)-Neoisodihydrocarveol from complex mixtures, a critical step for both its identification and quantification. Gas chromatography is the premier technique for this purpose due to the compound's volatility.
Gas Chromatography-Flame Ionization Detector (GC/FID)
Gas Chromatography coupled with a Flame Ionization Detector (GC/FID) is a robust and widely used technique for the quantitative analysis of volatile compounds like this compound. scioninstruments.com In this method, the sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile and stationary phases. frontiersin.org
Quantification is achieved by the FID, which combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a measurable current proportional to the mass of the carbon atoms. This makes GC/FID a highly sensitive method for hydrocarbon derivatives such as terpenoids. nih.gov
For identification purposes, the retention time (RT) of a compound under specific chromatographic conditions is a characteristic parameter. scioninstruments.com However, for more reliable identification across different laboratories and systems, the Kovats Retention Index (RI) is employed. The RI normalizes the retention time of an analyte to those of adjacent n-alkane hydrocarbons, making it a more stable and transferable value. wikipedia.org The determination of the Kovats RI for this compound on various standard columns is crucial for its unambiguous identification in complex mixtures like essential oils.
Table 1: Representative GC/FID Parameters for Monoterpenoid Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Detector Temperature | 250°C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 60°C (2 min), then ramp to 240°C at 3°C/min |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, making it the gold standard for the definitive identification of volatile compounds. nih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. nist.gov
The identification of this compound is confirmed by comparing its acquired mass spectrum with reference spectra in databases such as the NIST Mass Spectral Library. nist.govnist.gov The fragmentation pattern provides rich structural information. For Neodihydrocarveol (a closely related stereoisomer), the mass spectrum shows a molecular ion peak (M+) at m/z 154, corresponding to its molecular weight (C10H18O). nist.gov Key fragment ions arise from characteristic losses, such as the loss of a water molecule (M-18), a methyl group (M-15), or an isopropyl group (M-43).
Table 2: Key Mass Fragments for Neodihydrocarveol from GC/MS (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity/Loss |
|---|---|
| 154 | Molecular Ion [M]+ |
| 139 | [M - CH3]+ |
| 136 | [M - H2O]+ |
| 121 | [M - H2O - CH3]+ |
| 93 | [C7H9]+ |
| 81 | [C6H9]+ |
| 71 | [C5H11]+ or [M - C6H9O]+ |
| 69 | [C5H9]+ |
Data derived from the NIST Mass Spectrometry Data Center for the isomer Neodihydrocarveol. nist.gov
Headspace-Solid Phase Microextraction (HS-SPME) Coupled with GC/MS
Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from solid or liquid matrices. nih.gov When coupled with GC/MS, it provides a highly sensitive method for analyzing the volatile profile of natural products, such as Mentha species, which are known to contain various monoterpenoids. nih.govmdpi.comunica.it
In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of the GC, where the analytes are desorbed for analysis. nih.gov
The efficiency of the extraction depends on several factors, including the fiber coating, extraction time, and temperature. mdpi.com For monoterpenoids, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. mdpi.com This technique is particularly advantageous as it is non-destructive, requires minimal sample, and reduces matrix interference, making it an excellent choice for the analysis of this compound in plant tissues. nih.gov
Spectroscopic and Spectrometric Approaches for Structural Elucidation
While chromatography provides separation and preliminary identification, spectroscopic and spectrometric techniques are indispensable for the complete structural elucidation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). For a molecule like this compound, one would expect distinct signals for the methyl protons, the isopropenyl group protons, the protons on the cyclohexane (B81311) ring, and the hydroxyl proton. oregonstate.edu The integration of these signals corresponds to the number of protons of each type. compoundchem.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. masterorganicchemistry.com For this compound, ten distinct signals would be expected, corresponding to each carbon in its structure. The chemical shifts of these signals indicate the type of carbon (e.g., sp², sp³, C-O).
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H). It helps to trace the proton connectivity within the cyclohexane ring and the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (H-C-C-C). It is invaluable for connecting different fragments of the molecule, such as linking the isopropenyl group and the methyl group to the correct positions on the cyclohexane ring.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Isopropenyl (=CH₂) | 4.5 - 5.0 | s (singlet) or d (doublet) |
| Isopropenyl (-CH₃) | 1.6 - 1.8 | s (singlet) |
| Ring -CH₃ | 0.8 - 1.2 | d (doublet) |
| Carbinol (CH-OH) | 3.5 - 4.0 | m (multiplet) |
| Ring Protons (CH, CH₂) | 1.0 - 2.5 | m (multiplet) |
| Hydroxyl (-OH) | Variable (1.0 - 5.0) | s (singlet, broad) |
Note: These are typical ranges for similar structural motifs. Actual values may vary. oregonstate.edulibretexts.org
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isopropenyl (=C) | 140 - 150 |
| Isopropenyl (=CH₂) | 105 - 115 |
| Carbinol (C-OH) | 65 - 75 |
| Ring Carbons (CH, CH₂) | 20 - 50 |
| Methyl Carbons (-CH₃) | 15 - 25 |
Note: These are typical ranges for similar monoterpenoid structures.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural details of a compound. High-Resolution Mass Spectrometry (HRMS) elevates this capability by providing a highly accurate mass measurement, which is crucial for determining the elemental composition. nih.gov
The electron ionization (EI) mass spectrum, as typically obtained from GC/MS, provides a fragmentation pattern that helps in structural confirmation. The fragmentation of cyclic alcohols like this compound is often initiated by the cleavage of bonds adjacent to the hydroxyl group and subsequent ring-opening or rearrangement pathways.
HRMS, often coupled with "soft" ionization techniques like electrospray ionization (ESI), can measure the mass of the molecular ion with very high precision (typically to within 5 ppm). nih.gov This accuracy allows for the calculation of a single, unambiguous elemental formula. For this compound, the expected monoisotopic mass is 154.135765 Da. nih.gov An HRMS measurement confirming this value would definitively establish its molecular formula as C10H18O, ruling out other potential formulas with the same nominal mass. missouri.edu This confirmation is a cornerstone of modern structural elucidation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. msu.educompoundchem.com These vibrational motions, such as stretching and bending, are unique to the types of bonds and atoms involved. msu.educompoundchem.com When analyzing an organic compound like this compound, its IR spectrum will display a unique pattern of absorption bands, which serves as a molecular "fingerprint."
The structure of this compound contains several key functional groups: a hydroxyl (-OH) group, sp³-hybridized C-H bonds in the cyclohexane ring and methyl/isopropyl groups, and sp²-hybridized C-H and C=C bonds in the isopropenyl group. Each of these groups gives rise to characteristic absorption bands in an IR spectrum.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3500–3200 | O–H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |
| 3000–2850 | C–H Stretch | Alkane (sp³ C-H) | Strong |
| ~3080 | C–H Stretch | Alkene (=C-H) | Medium |
| ~1645 | C=C Stretch | Alkene | Medium to Weak |
| 1300–1000 | C–O Stretch | Alcohol | Strong |
| ~890 | C-H Bend ("oop") | Alkene (=CH₂) | Strong |
X-ray Crystallography for Structural Confirmation
X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. nih.gov It is the gold standard for determining the absolute configuration and conformation of a molecule, which is crucial for stereoisomers like this compound. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov
The methodology for structural confirmation via X-ray crystallography involves several key steps:
Crystallization : A highly purified sample of this compound must be crystallized to form a well-ordered, single crystal. This is often the most challenging step.
Data Collection : The crystal is mounted on a diffractometer and exposed to a focused beam of X-rays. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.
Structure Solution : The diffraction data is processed to determine the unit cell dimensions and the crystal's space group. nih.gov The intensities of the diffraction spots are then used to calculate an electron density map of the molecule.
Structure Refinement : A molecular model is built to fit the electron density map. This model is then refined to achieve the best possible agreement with the experimental diffraction data, resulting in a precise 3D structure. nih.gov
While X-ray crystallography has been used to determine the structure of related p-menthane (B155814) derivatives, specific crystallographic data for this compound is not widely published. researchgate.net A successful analysis would yield precise data confirming its relative and absolute stereochemistry.
| Parameter | Description |
|---|---|
| Chemical Formula | The elemental composition of the molecule (e.g., C₁₀H₁₈O). |
| Crystal System | The classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, and z coordinates for every atom in the molecule. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |
Data Processing and Library Matching for Identification
The identification of this compound in complex mixtures, such as essential oils, is commonly performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). semanticscholar.org After the chromatographic separation, the mass spectrometer fragments the eluted molecules and records their mass-to-charge ratio, generating a mass spectrum that serves as a chemical fingerprint.
Data processing software is used to analyze the raw GC-MS data. The first step in identification is typically a library search. mdpi.com The experimental mass spectrum of an unknown peak is compared against large databases of known spectra, such as the NIST (National Institute of Standards and Technology) or Wiley libraries. mdpi.comthermofisher.com The software calculates a "match factor" or "similarity index" indicating how well the experimental spectrum matches a library spectrum. thermofisher.com
However, relying solely on mass spectral matching can be misleading, especially for isomers like terpenoids, which often have very similar fragmentation patterns. researchgate.net To achieve confident identification, a secondary verification step using Linear Retention Indices (LRI) is crucial. researchgate.net The LRI of a compound relates its retention time to those of a series of n-alkane standards run under the same chromatographic conditions. This experimentally determined LRI is then compared to published LRI values for known compounds on a specific GC column phase. A match in both mass spectrum and LRI provides a much higher degree of confidence in the identification. researchgate.net
| Retention Time (min) | Top Library Hit | Match Factor | Experimental LRI | Library LRI | Identification Confidence |
|---|---|---|---|---|---|
| 15.42 | This compound | 945 | 1158 | 1157 | High (Match in MS and LRI) |
Quantitative Analysis Methods (e.g., Peak Area Normalization, SIM, Standard Curves)
Once this compound has been identified, its concentration in a sample can be determined using various quantitative methods. In chromatography, the area under a peak is proportional to the amount of the compound present. shimadzu.com
Peak Area Normalization : This is one of the simplest quantitative methods. chromatographyonline.com It involves calculating the percentage of each component by dividing its peak area by the total area of all peaks in the chromatogram. shimadzu.com This method assumes that all components of the sample have been eluted and detected, and that the detector responds equally to all of them. chromatographyonline.comchegg.com Due to variations in detector response for different chemical structures, this method is best used for providing an estimate of concentration rather than precise quantification. shimadzu.comchegg.com
Standard Curves (External Standard Method) : This is a more accurate and widely used method for quantification. mdpi.com It involves preparing a series of standard solutions containing known concentrations of pure this compound. acs.org These standards are analyzed under the same conditions as the unknown sample. A calibration curve is then constructed by plotting the peak area of the analyte against its concentration. horiba.com The concentration of this compound in the unknown sample can then be accurately determined by measuring its peak area and interpolating the corresponding concentration from the linear regression equation of the calibration curve. nih.gov
Selected Ion Monitoring (SIM) : For enhanced sensitivity and selectivity, especially in complex matrices, GC-MS can be operated in SIM mode. Instead of scanning a full mass range, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. nih.gov This reduces background noise and improves the limit of detection, allowing for more accurate quantification at low levels. Quantification is still performed using a standard curve, but the peak areas are derived from the chromatograms of the selected ions. nih.gov
| Standard Solution | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| Standard 1 | 5.0 | 15,250 |
| Standard 2 | 10.0 | 30,100 |
| Standard 3 | 25.0 | 74,800 |
| Standard 4 | 50.0 | 151,200 |
| Standard 5 | 100.0 | 305,600 |
| Unknown Sample | ? | 48,550 |
Ecological and Chemoecological Roles of Monoterpenoid Alcohols, Including Neoisodihydrocarveol
Involvement in Plant-Environment Interactions
Monoterpenoid alcohols are key players in the intricate web of interactions between plants and their biotic and abiotic surroundings. They function as signaling molecules and defensive agents, helping plants navigate challenges posed by herbivores, pathogens, and environmental stressors.
Terpenoids, as a broad class of compounds, are recognized for their roles in plant defense against a variety of threats. researchgate.net They can act as deterrents to herbivores and are involved in signaling pathways that trigger defense responses. nih.gov For instance, the release of volatile terpenoids can attract natural enemies of herbivores, an indirect defense mechanism. While direct studies on (-)-Neoisodihydrocarveol are limited, its structural similarity to other monoterpenoid alcohols suggests it likely participates in similar defensive strategies.
Plants respond to environmental cues by producing a diverse array of secondary metabolites. nih.govresearchgate.net Monoterpenoid alcohols are often part of this chemical arsenal. Their production can be induced by factors such as herbivore feeding, pathogen attack, and abiotic stresses like drought and temperature fluctuations. researchgate.netnih.gov This induced production highlights their importance in a plant's ability to adapt and respond to its immediate environment. The presence of compounds like dihydrocarveol (B1210190), a close relative of this compound, in the essential oils of plants from the Lamiaceae family, which are known for their defensive properties, further supports this role.
The signaling function of these molecules extends beyond direct defense. Volatile monoterpenoids can act as airborne signals, alerting neighboring plants to potential threats, a phenomenon known as plant-plant communication. nih.gov This allows for a coordinated defense response within a plant community. Although the specific role of this compound in such communication networks has not been explicitly detailed, its volatility and chemical nature are consistent with compounds known to be involved in these interactions.
Potential as Plant Growth Regulators and Allelochemicals
Monoterpenoid alcohols can influence the growth and development of both the producing plant and its neighbors. They can act as endogenous plant growth regulators and as potent allelochemicals, affecting seed germination and seedling growth of competing plant species. nih.govmdpi.com
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. jnsciences.org Essential oils rich in monoterpenoids have demonstrated significant allelopathic effects. yyu.edu.tr These compounds can interfere with various physiological processes in the receiving plant, including cell division, membrane permeability, and enzyme activity, ultimately leading to growth inhibition. yyu.edu.tr The allelopathic potential of essential oils from plants like Eucalyptus has been well-documented, with their volatile emissions inhibiting the growth of nearby plants. jnsciences.orgcam.ac.uk
The potential for these compounds to act as plant growth regulators extends to their endogenous roles. While the primary roles in growth and development are attributed to hormones like auxins and gibberellins, secondary metabolites can also modulate these processes. nih.govphytotechlab.com The inhibitory effects observed in allelopathic interactions suggest that at certain concentrations, these compounds could also influence the growth and development of the plant that produces them.
Table 1: Allelopathic Effects of Selected Monoterpenes on Seed Germination
| Monoterpene | Target Species | Observed Effect |
| 1,8-Cineole | Lolium perenne | Inhibition of germination and seedling growth |
| Camphor | Bidens pilosa | Reduced germination rate |
| Limonene (B3431351) | Various weed species | Less toxic, but some inhibitory effect |
| Carvone (B1668592) | Various weed species | High inhibitory effect on germination |
| Thymol | Various weed species | High inhibitory effect on germination |
Contribution to Volatile Organic Compound (VOC) Profiles of Plants
This compound, as a monoterpenoid alcohol, is a likely contributor to the complex blend of volatile organic compounds (VOCs) emitted by various plants. These VOC profiles are unique to different plant species and even to different genotypes within a species, serving as a chemical fingerprint. pubtexto.com
The emission of VOCs is a crucial aspect of a plant's interaction with its environment, influencing atmospheric chemistry and mediating ecological signaling. pubtexto.com Monoterpenoids are a dominant class of compounds in the VOC profiles of many aromatic plants, including those in the Asteraceae and Lamiaceae families. researchgate.netcam.ac.uk For example, various species of Mentha (mint) are known to produce a rich array of monoterpenoids, which constitute a significant portion of their essential oils. researchgate.netcam.ac.uk Dihydrocarveol has been identified as a component in the essential oil of Mentha longifolia. yyu.edu.tr
The composition of a plant's VOC profile can be influenced by a variety of factors, including the plant's developmental stage, environmental conditions, and the presence of biotic or abiotic stressors. nih.gov The emission of these volatiles can be a continuous process or induced by specific triggers. The presence of this compound or its isomers in the headspace of plants indicates its role as a component of the plant's volatile bouquet.
The analysis of plant volatiles is often conducted using techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the identification and quantification of individual compounds within the complex mixture. yyu.edu.trpakbs.org Such analyses of various plant species have revealed the widespread occurrence of monoterpenoid alcohols in their VOC profiles.
Table 2: Presence of Dihydrocarveol in the Essential Oil of Selected Plants
| Plant Species | Family | Compound Detected | Percentage (%) |
| Mentha longifolia subsp. longifolia | Lamiaceae | Dihydrocarvon | 8.32 |
Interplay with Other Terpenoids in Ecological Contexts
In nature, this compound does not act in isolation. Its ecological functions are likely influenced by its interaction with a diverse array of other terpenoids and secondary metabolites present in the plant. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic.
The chemical profile of a plant's essential oil is a complex mixture of numerous compounds, and the biological activity of the oil is often a result of the interplay between its major and minor constituents. mdpi.com For example, the antimicrobial or insecticidal activity of an essential oil can be enhanced by the synergistic effects of different monoterpenes and sesquiterpenes. nih.gov
The blend of volatile compounds emitted by a plant is crucial for attracting specific pollinators or repelling a broad range of herbivores. The specific ratio of different terpenoids can be a key factor in the specificity of these interactions. While there is a lack of studies focusing specifically on the interactions of this compound, research on other monoterpenes has demonstrated the importance of such chemical synergy in ecological contexts. pubtexto.com For instance, the combination of different monoterpenes can have a more potent inhibitory effect on the growth of competing plants than any single compound alone.
Understanding the interplay between this compound and other terpenoids is essential for a complete picture of its ecological and chemoecological roles. Future research focusing on the effects of specific blends of these compounds will be crucial in elucidating these complex interactions.
Role of Neoisodihydrocarveol As a Synthetic Intermediate for Other Chemical Entities
Chirone in the Synthesis of Biologically Active Compounds
The term "chiron" refers to a readily available, enantiomerically pure natural product that can be used as a starting material for the synthesis of other chiral compounds. (-)-Neoisodihydrocarveol, with its well-defined stereocenters, is an exemplary chiron. Its utility lies in the ability to transfer its chirality to a target molecule, thereby avoiding the need for complex and often inefficient asymmetric synthesis or chiral resolution steps. This approach is highly valued in medicinal chemistry and the development of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. The use of this compound as a chiral building block allows for the stereocontrolled synthesis of complex natural products and their analogs, which are frequently investigated for their therapeutic potential.
Precursor for Sesquiterpenoids (e.g., Eudesmane (B1671778) Sesquiterpenoids)
Sesquiterpenoids are a large and diverse class of C15 terpenoids, many of which exhibit significant biological activities. The eudesmane sesquiterpenoids, characterized by a bicyclic decalin core, are a prominent family within this class. The p-menthane (B155814) framework of this compound provides a key structural motif that can be elaborated upon to construct the more complex eudesmane skeleton.
Synthetic strategies often involve the transformation of the isopropyl group and the cyclohexanol (B46403) ring of this compound to form the second six-membered ring characteristic of the eudesmane core. These transformations can include a variety of organic reactions such as ring-closing metathesis, aldol (B89426) condensations, and Robinson annulation. The inherent chirality of this compound is crucial in these syntheses as it directs the stereochemical outcome of the newly formed stereocenters in the target eudesmane sesquiterpenoid. This allows for the stereoselective synthesis of specific isomers, which is essential for studying their structure-activity relationships.
Precursor for Dihydrotachysterol (B1670614) Analogs
Dihydrotachysterol is a synthetic analog of vitamin D that is used therapeutically. The synthesis of dihydrotachysterol and its analogs is a complex process that often involves the construction of a modified steroid nucleus. While not a direct precursor in the traditional sense, the carbocyclic framework of p-menthane derivatives like this compound has been investigated as a potential starting point for the synthesis of key fragments of these complex molecules.
The synthesis of vitamin D analogs requires precise control over the stereochemistry of multiple chiral centers. The chiral nature of this compound makes it an attractive starting material for the enantioselective synthesis of specific side-chain or A-ring precursors of dihydrotachysterol analogs. These fragments can then be coupled with other synthetic intermediates to assemble the final complex structure. This approach leverages the readily available chirality of the natural product to build up the intricate architecture of these biologically important molecules.
Contribution to Flavors and Fragrances Industry (as building blocks)
The flavor and fragrance industry relies heavily on the availability of a wide palette of aroma chemicals to create unique and appealing scents and tastes. Terpenoids, including p-menthane derivatives like this compound, are a cornerstone of this industry due to their pleasant and diverse olfactory properties.
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Advanced Research Perspectives and Future Directions in Neoisodihydrocarveol Studies
Application of Advanced Analytics for Comprehensive Metabolomic Profiling
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Q & A
Q. What are the primary synthetic routes for (-)-neoisodihydrocarveol, and how do their yields compare under optimized conditions?
this compound is synthesized via catalytic hydrogenation or microbial biotransformation of carveol derivatives. For example, hydrogenation of (-)-carvone using palladium catalysts yields this compound with ~92% efficiency under optimal temperature (25–30°C) and pressure (1–2 atm) . Biotransformation via Aspergillus niger achieves lower yields (~49%) due to competing oxidation pathways . Researchers should validate reaction conditions (e.g., solvent purity, catalyst loading) using GC-MS to monitor intermediates and confirm stereochemical purity .
Q. How can researchers reliably characterize this compound’s stereochemistry and purity?
Chiral GC or HPLC with β-cyclodextrin columns resolves enantiomers, while NMR (¹H/¹³C) confirms structural integrity. For instance, this compound exhibits distinct NMR shifts at δ 1.25 ppm (methyl group) and δ 3.80 ppm (hydroxyl proton) . Purity is assessed via GC-MS, where relative retention times (Rt) and peak area percentages (e.g., 6.56% at 72 hours in biotransformation studies) indicate concentration trends .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to EFSA guidelines: use fume hoods for volatile handling, wear nitrile gloves, and store at 4°C in amber glass to prevent photodegradation. Acute toxicity data (e.g., LD50 in rats: 2,000 mg/kg) suggest moderate hazard, requiring spill containment kits and ethanol-based decontamination .
Advanced Research Questions
Q. How do stereochemical variations (e.g., neodihydrocarveol vs. neoisodihydrocarveol) impact biological activity in terpene-based studies?
Stereochemistry dictates receptor binding affinity. For example, this compound inhibits Staphylococcus aureus biofilm formation at 128 µg/mL, while its diastereomer shows no activity below 512 µg/mL . Use molecular docking (AutoDock Vina) and comparative growth assays to quantify structure-activity relationships.
Q. What methodological approaches resolve contradictions in reported metabolic pathways of this compound?
Conflicting data on hepatic metabolism (e.g., CYP2D6 vs. CYP3A4 dominance) require in vitro microsomal assays with isoform-specific inhibitors. For instance, ketoconazole (CYP3A4 inhibitor) reduces metabolite formation by 78%, clarifying enzyme contributions . Pair with LC-HRMS to identify phase I/II metabolites and validate via isotopic labeling.
Q. How can researchers optimize experimental designs for studying this compound’s environmental fate?
Apply OECD 307 guidelines: simulate soil biodegradation using ¹⁴C-labeled compound in loam soil (pH 6.5) at 20°C. Monitor half-life (t₁/₂) via scintillation counting and identify degradation products (e.g., carveol) through TOF-MS. Controls must include sterile soil and abiotic samples to distinguish microbial vs. chemical degradation .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing concentration-dependent effects in this compound studies?
Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. For time-series data (e.g., biotransformation kinetics), apply ANOVA with Tukey’s post hoc test to compare means across time points (α = 0.05). Report variability as SEM and validate assumptions via Shapiro-Wilk normality tests .
Q. How should researchers address discrepancies in CAS registry data for this compound derivatives?
Cross-reference CAS 18675-33-7 (parent compound) with derivatives like neoisodihydrocarveol acetate (C12H20O2, CAS not listed) using PubChem and Reaxys. Discrepancies in molecular weight (e.g., Vulcanchem’s erroneous "0" entry) necessitate validation via elemental analysis .
Ethical & Methodological Considerations
Q. What frameworks ensure ethical rigor in this compound studies involving animal models?
Adhere to ARRIVE 2.0 guidelines: justify sample sizes (power analysis), report anesthesia protocols (e.g., isofluorane), and include humane endpoints (e.g., tumor size limits). For ecotoxicity assays, follow OECD 203 for fish acute toxicity, ensuring LC50 calculations align with 96-hour exposure limits .
Q. How can researchers mitigate bias in chiral synthesis or bioactivity studies?
Implement blinding during sample preparation (e.g., coded vials) and use third-party analytical services for GC/MS/NMR. For in vitro assays, include enantiomer controls and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
